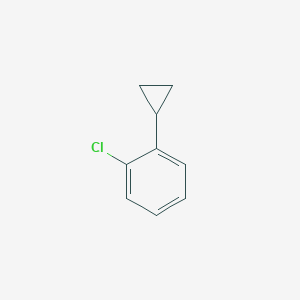

1-Chloro-2-cyclopropylbenzene

Description

Significance of Arylcyclopropanes as Unique Molecular Scaffolds

Arylcyclopropanes, the broader family to which 1-Chloro-2-cyclopropylbenzene belongs, are recognized as valuable molecular scaffolds in organic synthesis and drug discovery. unl.ptdntb.gov.ua The cyclopropyl (B3062369) group, despite being the smallest cycloalkane, imparts significant and unique properties to the aromatic ring it is attached to.

Key attributes of arylcyclopropane scaffolds include:

Conformational Rigidity: The cyclopropyl group can "lock" a molecule into a specific three-dimensional shape, which can be crucial for enhancing its interaction with biological targets like enzymes or receptors, potentially leading to a significant increase in potency. unl.pt

Metabolic Stability: In medicinal chemistry, replacing linear alkyl groups with a cyclopropyl ring can improve a compound's metabolic stability. This enhancement can lead to a more favorable pharmacokinetic profile, meaning the drug may last longer in the body and be more effective. unl.pt

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group allows chemists to fine-tune properties such as lipophilicity (the ability to dissolve in fats and oils). This is important for controlling how a potential drug is absorbed, distributed, and metabolized in the body. unl.pt

Unique Electronic Properties: The strained nature of the cyclopropyl ring gives it unique electronic characteristics. It can donate electrons to the attached aromatic ring through conjugation, influencing the reactivity of the entire molecule. unl.pt

The combination of these features makes the arylcyclopropane motif a valuable component in structure-activity relationship (SAR) studies, where chemists systematically alter a compound's structure to find the most effective version for a specific therapeutic purpose. unl.pt

Structural and Electronic Characteristics of Halogenated Arylcyclopropanes

The properties of this compound are defined by the interplay between the cyclopropyl group, the benzene (B151609) ring, and the chlorine atom.

The cyclopropane (B1198618) ring's high degree of strain results in its carbon-carbon bonds having more 'p-character' than typical alkanes. This allows the ring to conjugate with the adjacent pi-system of the benzene ring, behaving as an electron-donating group. unl.pt This electronic donation activates the aromatic ring, influencing its reactivity in chemical transformations. unl.pt

The combination of the electron-donating cyclopropyl group and the electron-withdrawing, yet directing, chloro group on the same aromatic ring creates a unique pattern of reactivity. This substitution pattern makes this compound a valuable intermediate for creating highly functionalized molecules, as different positions on the ring can be targeted for further chemical modification. The strained cyclopropyl ring itself can also participate in unique reactions, such as ring-opening, under specific conditions. marquette.edu

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C9H9Cl | nih.gov |

| Molecular Weight | 152.62 g/mol | nih.gov |

| CAS Number | 10292-67-8 | nih.gov |

Overview of Key Research Trajectories for this compound Chemistry

Research involving this compound primarily focuses on its application as a synthetic intermediate in the construction of more elaborate molecules.

One of the most significant areas of research is its use in palladium-catalyzed cross-coupling reactions . unl.ptnih.gov The carbon-chlorine bond can be activated by a palladium catalyst, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. A prime example is the Suzuki-Miyaura cross-coupling reaction, where this compound can be coupled with organoboron compounds to create more complex structures. nih.govgoogle.com This methodology is highly valued for its efficiency and tolerance of various functional groups. For instance, it has been successfully used in the synthesis of functionalized cyclopropylthiophenes, which are of interest for their potential pharmaceutical applications. nih.gov

Another key research trajectory involves the functionalization of the C-H bonds of the cyclopropane ring or the aromatic ring. epfl.ch Developing methods for the direct and selective activation of C-H bonds is a major goal in modern organic chemistry, as it offers a more efficient way to build molecules. Research into the oxidative C-H alkynylation of arylcyclopropanes is one such example of this advanced synthetic strategy. epfl.ch

The inherent reactivity of the strained cyclopropane ring itself is also a subject of investigation. Studies have explored the protolytic cleavage (ring-opening) of arylcyclopropanes under acidic conditions. marquette.edu Understanding the mechanisms of these ring-opening reactions allows chemists to use arylcyclopropanes as precursors to linear alkyl chains with specific functionalities.

Furthermore, arylcyclopropanes are used as mechanistic probes. Because the introduction of a cyclopropyl group can lower the oxidation potential of an aromatic compound, they are frequently used to study the mechanisms of metabolic enzymes like cytochrome P450. unl.pt By observing whether the cyclopropane ring opens during metabolism, researchers can gain insight into the electronic processes occurring within the enzyme's active site. unl.pt

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJODTBPLWDEHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481361 | |

| Record name | 1-CHLORO-2-CYCLOPROPYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-67-8 | |

| Record name | 1-Chloro-2-cyclopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10292-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-CHLORO-2-CYCLOPROPYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Chloro 2 Cyclopropylbenzene

Cyclopropanation Approaches to Chlorinated Aromatic Substrates

The construction of the cyclopropyl (B3062369) group onto a chlorinated benzene (B151609) ring is a direct and common strategy for synthesizing 1-chloro-2-cyclopropylbenzene. This can be accomplished through various cyclopropanation reactions, with the choice of method often depending on the nature of the starting material.

Directed Cyclopropanation of Halogenated Styrene (B11656) Derivatives

One effective method involves the cyclopropanation of a halogenated styrene derivative, such as 1-chloro-2-vinylbenzene. The Simmons-Smith reaction is a classic and widely used method for this transformation. wikipedia.orgnih.govyoutube.com This reaction typically employs a diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with the alkene to form the cyclopropane (B1198618) ring. wikipedia.orgmasterorganicchemistry.com The reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgyoutube.com

Modifications to the traditional Simmons-Smith reaction have been developed to improve reactivity and expand its scope. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is one such example. wikipedia.org This modification can enhance the reaction rate. organic-chemistry.org The choice of solvent can also influence the reaction, with less basic solvents generally favoring a faster reaction rate. nih.gov

| Reagent System | Alkene Substrate Example | Product | Key Features |

| CH₂I₂ / Zn-Cu | Cyclohexene | Norcarane | Stereospecific, can be expensive. wikipedia.org |

| Et₂Zn / CH₂I₂ | Unfunctionalized achiral alkenes | Corresponding cyclopropane | Furukawa modification, can increase reactivity. wikipedia.org |

Annulation Strategies for Cyclopropyl Ring Formation on Chlorobenzene (B131634) Frameworks

Annulation strategies offer another route to construct the cyclopropyl ring directly onto the chlorobenzene core. These methods involve the formation of two new carbon-carbon bonds to create the three-membered ring. While specific examples for the direct annulation to form this compound are less commonly detailed in general literature, the principles of annulation reactions can be applied. For instance, anion-accelerated vinylcyclopropane (B126155) rearrangements represent a type of [4+1] annulation to form cyclopentene (B43876) derivatives and demonstrate the concept of ring formation adjacent to an existing structure. mit.edu Another example is the intramolecular cyclization of γ-oxo-α-ester enolates onto dienyl side chains to form larger rings, which showcases the strategic bond formation involved in annulation. umich.edu

Halogenation and Functional Group Interconversion on Cyclopropylbenzenes

An alternative synthetic approach involves starting with a cyclopropylbenzene (B146485) molecule and introducing the chlorine atom at the desired position. This strategy relies on the principles of electrophilic aromatic substitution and functional group interconversions.

Regioselective Chlorination of Cyclopropylbenzene Derivatives

The direct chlorination of cyclopropylbenzene can be achieved through electrophilic aromatic substitution. However, controlling the regioselectivity to favor the formation of the 2-chloro isomer (ortho position) over other isomers (meta and para) is a significant challenge. The cyclopropyl group is an ortho, para-directing group, meaning it activates these positions for electrophilic attack. Therefore, direct chlorination of cyclopropylbenzene would likely yield a mixture of ortho- and para-chlorocyclopropylbenzene. Achieving high regioselectivity for the ortho product would necessitate the use of directing groups or specific reaction conditions that favor substitution at the position adjacent to the cyclopropyl group.

Conversion from Other Halogenated or Functionalized Cyclopropylbenzene Precursors

A more controlled method for introducing the chloro group involves the conversion of other functional groups already present on the cyclopropylbenzene ring. ub.edufiveable.meimperial.ac.uk This approach, known as functional group interconversion, allows for precise placement of the chlorine atom. For example, a precursor such as 2-cyclopropylaniline (B1360045) could be converted to the corresponding diazonium salt, which can then be subjected to a Sandmeyer reaction using copper(I) chloride to introduce the chlorine atom at the desired position. Similarly, a hydroxyl group at the 2-position of cyclopropylbenzene could potentially be converted to a chlorine atom using appropriate reagents. vanderbilt.edu

| Starting Material | Reagents | Product | Reaction Type |

| 2-Cyclopropylaniline | 1. NaNO₂, HCl2. CuCl | This compound | Sandmeyer Reaction |

| 2-Cyclopropylphenol | SOCl₂ or PCl₅ | This compound | Hydroxyl to Chloro Conversion |

Cross-Coupling Reactions for Aryl-Cyclopropyl Bond Construction

Modern synthetic chemistry offers powerful cross-coupling reactions for the direct formation of the bond between the aromatic ring and the cyclopropyl group. The Suzuki-Miyaura cross-coupling reaction is a prominent example that has been successfully applied for the synthesis of aryl cyclopropanes. nih.govresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with a cyclopropylboronic acid or its derivative in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, a suitable approach would be the coupling of 1,2-dichlorobenzene (B45396) or 2-chloroiodobenzene with a cyclopropylboronic acid derivative. Alternatively, 2-chlorophenyl triflate can be coupled with cyclopropylzinc chloride. lookchem.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. nih.govsigmaaldrich.com

| Aryl Partner | Cyclopropyl Partner | Catalyst System | Product |

| 2-Chlorophenyl triflate | Cyclopropylzinc chloride | Palladium Catalyst | This compound lookchem.com |

| 4-Chloroanisole | Potassium cyclopropyltrifluoroborate (B8364958) | Pd(OAc)₂ / XPhos | 4-Methoxy-1-cyclopropylbenzene nih.gov |

| 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Palladium Catalyst | 2-Methoxy-5-cyclopropylpyridine nih.gov |

Recent advancements have also explored nickel-catalyzed reductive cross-coupling reactions, which can couple (hetero)aryl bromides with cyclopropyl bromide, offering another avenue for the synthesis of arylcyclopropanes. researchgate.net Furthermore, copper-catalyzed methods have been developed for the enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes, showcasing the expanding toolkit for constructing molecules containing the cyclopropyl moiety. sustech.edu.cn

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Variations)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. In the context of synthesizing this compound, this would involve the reaction of a 1-chloro-2-substituted benzene with a cyclopropylboron reagent.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of an aryl halide to a Pd(0) complex initiates the cycle, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent, where the organic group from the boron is transferred to the palladium center. Finally, reductive elimination from the resulting diarylpalladium complex yields the desired biaryl product and regenerates the Pd(0) catalyst.

For the synthesis of arylcyclopropanes, cyclopropylboronic acid or its more stable trifluoroborate salt (potassium cyclopropyltrifluoroborate) are commonly used. While aryl bromides and iodides are more reactive, the use of more cost-effective and readily available aryl chlorides, such as 1,2-dichlorobenzene or 1-bromo-2-chlorobenzene, is of significant interest. However, the coupling of these less reactive aryl chlorides presents a challenge due to the slower rate of oxidative addition.

To overcome this challenge, the use of electron-rich and bulky phosphine (B1218219) ligands is crucial. These ligands stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps. Ligands such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) have proven effective in the Suzuki-Miyaura coupling of aryl chlorides.

A typical reaction setup for the Suzuki-Miyaura synthesis of an arylcyclopropane from an aryl chloride would involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)2), a bulky phosphine ligand (e.g., XPhos), a base such as potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), and a suitable solvent system, often a mixture of an organic solvent and water.

| Component | Typical Reagents/Conditions | Purpose |

| Aryl Halide | 1,2-Dichlorobenzene, 1-Bromo-2-chlorobenzene | Electrophilic partner |

| Organoboron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)2, Pd(PPh3)4 | Facilitates the cross-coupling reaction |

| Ligand | XPhos, P(t-Bu)3 | Stabilizes the catalyst and promotes key reaction steps |

| Base | K2CO3, K3PO4, Cs2CO3 | Activates the organoboron reagent |

| Solvent | Toluene/Water, Dioxane/Water, THF | Solubilizes reactants and facilitates the reaction |

Despite the general utility of this methodology, a significant drawback of using cyclopropylboronic acid is its propensity to undergo protodeboronation, which can lead to the consumption of the starting material and lower yields. The use of potassium cyclopropyltrifluoroborate can mitigate this issue as it is more stable.

Exploration of Other Transition Metal-Mediated Coupling Methods

While palladium catalysis is prevalent, other transition metals can also mediate the cross-coupling reactions necessary for the synthesis of this compound. These methods offer alternative pathways that can sometimes provide advantages in terms of reactivity, selectivity, or cost.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, a potential route involves the reaction of cyclopropylzinc chloride with 2-chlorophenyl triflate. This method has been reported to produce the target compound in a 66.0% yield. lookchem.com Organozinc reagents are known for their high reactivity and functional group tolerance. The general reaction is as follows:

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. A plausible approach to this compound would be the reaction of cyclopropylmagnesium bromide with 1,2-dichlorobenzene. A key advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) coupled with an organic halide, catalyzed by palladium. To synthesize this compound, one could envision the coupling of a cyclopropylstannane reagent with 1,2-dichlorobenzene. Organostannanes are stable to air and moisture, but a major drawback of this method is the toxicity of the tin compounds.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Negishi | Organozinc (e.g., Cyclopropylzinc chloride) | Ni or Pd | High reactivity and functional group tolerance. |

| Kumada | Organomagnesium (e.g., Cyclopropylmagnesium bromide) | Ni or Pd | Utilizes readily available Grignard reagents; can have limited functional group tolerance. |

| Stille | Organotin (e.g., Cyclopropylstannane) | Pd | Stable organometallic reagents; toxicity of tin compounds is a major concern. |

Emerging Synthetic Pathways and Reagents for Arylcyclopropanes

The field of organic synthesis is continually evolving, with new methodologies being developed that offer milder reaction conditions, improved efficiency, and novel reactivity. For the synthesis of arylcyclopropanes, including this compound, several emerging pathways are of interest.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes to generate reactive radical intermediates. For arylcyclopropane synthesis, this could involve the generation of a cyclopropyl radical which then engages with an aryl partner. These reactions often proceed under very mild conditions at room temperature.

Electrochemical Synthesis: Electrochemistry offers a sustainable and reagent-free method for driving chemical reactions. In the context of cyclopropanation, electrochemical methods can be used to generate the reactive species necessary for ring formation, avoiding the need for chemical oxidants or reductants. Electrochemical approaches to the synthesis of cyclopropanes are an active area of research.

C-H Activation/Cyclopropylation: A highly atom-economical approach to arylcyclopropane synthesis involves the direct functionalization of an aromatic C-H bond with a cyclopropyl group. This strategy avoids the need for pre-functionalized starting materials like aryl halides. Rhodium-catalyzed enantioselective aryl C-H bond cyclopropylation has been reported, demonstrating the feasibility of this approach for constructing cyclopropane rings directly on aromatic systems. While not yet specifically demonstrated for this compound, this methodology represents a frontier in the synthesis of this class of compounds.

These emerging methodologies, while not yet standard practice for the synthesis of this compound, hold significant promise for the future development of more efficient and environmentally benign synthetic routes.

Investigation of Reactivity and Reaction Mechanisms of 1 Chloro 2 Cyclopropylbenzene

Reactivity Profile of the Cyclopropane (B1198618) Moiety

The cyclopropane ring in 1-chloro-2-cyclopropylbenzene is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles being forced to 60° instead of the ideal sp³ tetrahedral angle of 109.5°. researchgate.netorganic-chemistry.org This inherent strain is a primary driver for its chemical reactivity, making the cyclopropyl (B3062369) group susceptible to reactions that lead to the cleavage of its carbon-carbon bonds. thieme-connect.comnih.gov These ring-opening reactions provide a thermodynamic driving force, allowing the molecule to achieve a more stable, lower-energy state. nih.gov Consequently, arylcyclopropanes can undergo a variety of 1,3-difunctionalization reactions upon ring-opening. thieme-connect.com

Ring-Opening Reactions Driven by Intrinsic Ring Strain

The high reactivity of the cyclopropane ring, conferred by its significant strain, makes it prone to various ring-opening reactions. researchgate.netorganic-chemistry.org This propensity is a central feature of the chemistry of arylcyclopropanes. unl.pt The functionalization of these compounds often proceeds via single-electron oxidation, which forms a reactive radical cation that typically triggers ring-opening. rsc.orgepfl.ch These reactions are promoted by the release of the inherent ring strain. rsc.orgepfl.ch

Arylcyclopropanes are susceptible to ring cleavage under acidic conditions. Studies on cyclopropylbenzene (B146485), a closely related analogue, show that its reaction with hydrogen chloride (HCl) in acetic acid leads to ring-opening. acs.org The process yields products such as 1-chloro-1-phenylpropane and 1-acetoxy-1-phenylpropane. acs.org The proposed mechanism involves a rate-determining step where the cyclopropane ring is protonated at a corner. This forms a transition state where positive charge is delocalized asymmetrically over the three-membered ring. acs.org

Lewis acids can also facilitate the ring-opening of arylcyclopropanes. For instance, boron trichloride (B1173362) (BCl₃) can mediate a ring-opening 1,3-arylboration in the presence of arene nucleophiles. nsf.govresearchgate.net

Table 1: Kinetic Data for the Protolytic Cleavage of Cyclopropylbenzene with HCl in Acetic Acid acs.org

| Parameter | Value | Conditions |

| Rate Constant (k₂) | 3.0 x 10⁻⁶ M⁻¹s⁻¹ | Contribution from undissociated HCl |

| Rate Constant (k₃) | 0.73 M⁻²s⁻¹ | Contribution from dissociated HCl (Cl⁻) |

| Enthalpy of Activation (ΔH‡) | 16.6 kcal/mol | Measured at 50°C, 60°C, and 70°C |

| Entropy of Activation (ΔS‡) | -29 cal/(mol·K) | Measured at 50°C, 60°C, and 70°C |

| Isotope Effect (k_HCl / k_DCl) | 2.4 | - |

Oxidative conditions frequently lead to the cleavage of the cyclopropane ring in arylcyclopropanes through the formation of radical cation intermediates. rsc.orgepfl.ch The generation of these reactive species can be achieved through various methods, including the use of a copper catalyst with a strong oxidant or a photoredox metal catalyst. rsc.orgepfl.ch Direct light-mediated oxidation is also possible. rsc.orgepfl.ch For example, visible light can be used to promote the oxidative ring-opening bromination of arylcyclopropanes, a reaction that is presumed to proceed via an aryl cyclopropyl radical cation intermediate. snnu.edu.cn

This reactivity pathway is also relevant in biochemical contexts. Arylcyclopropanes serve as mechanistic probes for cytochrome P450 enzymes. unl.pt The metabolism of these compounds can proceed via an electron transfer mechanism, generating a radical cation that leads to ring-opened products. unl.ptwur.nl This contrasts with a direct hydrogen abstraction mechanism. unl.pt Free radical chlorination of phenylcyclopropane has been shown to yield 1,3-dichloro-1-phenylpropane, a ring-opening product, which supports the electron transfer mechanism involving a radical cation. unl.pt

Photoredox catalysis enables the ring-opening C(sp³)–heteroatom bond formation of arylcyclopropanes. researchgate.net The selective single-electron oxidation of the aryl group, coupled with the thermodynamic driving force from the release of ring strain, allows for the C–C bond cleavage of the otherwise inert cyclopropane framework. researchgate.net This method can be used to construct a variety of 1,3-difunctionalized molecules. researchgate.netacs.org

Table 2: Examples of Oxidative Ring-Opening Reactions of Arylcyclopropanes

| Reaction Type | Catalyst/Conditions | Key Intermediate | Outcome | Reference |

| Oxidative Alkynylation | Visible Light (440 nm), Ethynylbenziodoxolone (EBX) | Aryl Radical Cation | C-C Bond Oxyalkynylation (Ring-Opening) | rsc.orgepfl.ch |

| Oxo-amination | Photoredox Catalysis, O₂ | Arylcyclopropyl Radical Cation | β-Amino Ketone Derivatives (Ring-Opening) | nsf.gov |

| Free Radical Chlorination | Hypochlorite-based Phase Transfer Catalysis | Radical Intermediate | 1,3-Dichloro-1-phenylpropane | unl.pt |

| Metabolism by CYP450 | Cytochrome P450 Enzymes | Radical Cation | Ring-Opened Metabolites | unl.pt |

The cyclopropane ring can also be opened under reductive conditions. The use of sodium dispersion as a reducing agent promotes the reductive ring-opening of arylcyclopropanes. researchgate.netthieme-connect.com This process generates two reactive carbanion intermediates which can be trapped by reduction-resistant electrophiles, leading to 1,3-difunctionalized alkanes. researchgate.net This method has been successfully applied to synthesize 1,3-diborylalkanes with high syn selectivity. thieme-connect.com The reaction is effective for various substituted arylcyclopropanes, including those with ortho substituents on the phenyl ring. thieme-connect.com

Another approach involves a zinc-acetic acid (Zn-AcOH) reductive system, which enables the regioselective and rapid ring-opening of donor-acceptor cyclopropanes. organic-chemistry.org Furthermore, electrochemical methods have been developed for the hydrogenation of strained rings. chemrxiv.org An oxidant- and acid-free electrochemical protocol can achieve the hydrogenation of donor-acceptor cyclopropanes at room temperature. chemrxiv.org Mechanistic studies suggest the reaction is initiated by the selective reduction of a carbonyl group, which subsequently leads to the opening of the strained ring, followed by hydrogenation. chemrxiv.org Reductive ring-opening has also been observed within a Ni(II) coordination environment, which can yield hydrogenated products. beilstein-journals.org

Functionalization of the Cyclopropyl Ring without Cleavage

While ring-opening reactions are common, it is possible to functionalize the cyclopropyl moiety of arylcyclopropanes while preserving the three-membered ring. These reactions are significant as they provide access to more complex cyclopropane derivatives.

A notable example of functionalization without ring cleavage is the first reported oxidative C–H alkynylation of arylcyclopropanes. rsc.orgepfl.ch By irradiating ethynylbenziodoxolone (EBX) reagents with visible light, a reaction can be promoted where, depending on the substitution pattern of the aryl group, the outcome can be completely switched from C-C bond ring-opening to C-H bond alkynylation. rsc.orgepfl.ch Specifically, arylcyclopropanes bearing two ortho substituents on the benzene (B151609) ring selectively undergo C–H alkynylation, leaving the cyclopropane ring intact. rsc.orgepfl.ch

Another powerful method for direct C-H functionalization involves palladium catalysis. Using a picolinamide (B142947) directing group, an efficient C-H arylation of cyclopropanes with aryl iodides can be achieved. acs.org This reaction exclusively provides cis-substituted cyclopropylpicolinamides, demonstrating a controlled substitution on the cyclopropane ring without cleavage. acs.org Additionally, studies on the free radical chlorination of phenylcyclopropane have shown that besides ring-opening and phenyl ring substitution, direct substitution on the cyclopropyl ring to form 1-chloro-1-phenylcyclopropane is also a possible, albeit competing, reaction pathway. unl.pt

C-H Bond Functionalization on the Cyclopropane Ring

Recent advancements in synthetic chemistry have enabled the direct functionalization of C-H bonds, a strategy that offers a more atom-economical approach to molecular modification. In the context of arylcyclopropanes like this compound, the functionalization of the C-H bonds on the cyclopropane ring is of significant interest.

Research has demonstrated the possibility of oxidative C-H alkynylation of arylcyclopropanes. epfl.ch This transformation can be promoted by irradiating ethynylbenziodoxolone (EBX) reagents with visible light. epfl.ch The regioselectivity of this reaction is highly dependent on the substitution pattern of the aryl ring. For instance, the presence of ortho-methyl groups on the benzene ring has been computationally shown to favor C-H activation. epfl.ch While direct C-H functionalization of arylcyclopropanes via radical cations has been challenging to achieve without ring-opening, the use of specific reagents and conditions is paving the way for these selective transformations. epfl.ch

The stability of the resulting cyclopropyl radical is a key factor. Aryl cyclopropyl radicals are known to be more stable than their alkyl-substituted counterparts due to conjugation with the aromatic system. epfl.ch However, generating these radicals directly from arylcyclopropanes via C-H bond cleavage has historically been difficult, often requiring the use of redox-active leaving groups. epfl.ch

Reactivity of the Chlorinated Aromatic Ring

The chlorinated benzene ring of this compound is susceptible to a variety of transformations typical of haloarenes.

Nucleophilic aromatic substitution (SNA) offers a direct method for replacing the chlorine atom with various nucleophiles. masterorganicchemistry.com In this reaction, the aromatic ring, which is typically electron-rich, acts as an electrophile due to the presence of the electron-withdrawing chlorine atom. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and its rate is significantly enhanced by the presence of additional electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For this compound, the cyclopropyl group's electronic influence will affect the feasibility and rate of SNA reactions.

The general mechanism for SNA involves the attack of a nucleophile on the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Subsequent loss of the chloride ion restores the aromaticity of the ring. The reactivity order for halogens in SNA is typically F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. minia.edu.eg In the case of this compound, both the chlorine atom and the cyclopropyl group direct incoming electrophiles to specific positions on the aromatic ring.

The chlorine atom is an ortho-, para-directing deactivator. libretexts.org Its inductive effect withdraws electron density from the ring, making it less reactive than benzene. libretexts.org However, its lone pairs can donate electron density through resonance, stabilizing the intermediate carbocation (sigma complex) when the electrophile attacks the ortho or para positions. libretexts.org

The cyclopropyl group is generally considered an ortho-, para-directing activator. Its strained bonds have significant p-character, allowing it to donate electron density to the aromatic ring through conjugation, thereby activating it towards electrophilic attack.

The interplay of these two substituents determines the regiochemical outcome of EAS reactions. The activating effect of the cyclopropyl group will compete with the deactivating effect of the chlorine atom. The positions most favorable for substitution will be those that are ortho or para to the cyclopropyl group and not sterically hindered by the adjacent chlorine.

| Substituent | Effect on Reactivity | Directing Effect |

| -Cl | Deactivating | Ortho, Para |

| -Cyclopropyl | Activating | Ortho, Para |

The chlorine atom of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. mdpi.comwikipedia.orgwikipedia.org

Heck Reaction: This reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org This method is a powerful tool for the vinylation of aryl halides. mdpi.com

Sonogashira Reaction: This reaction involves the coupling of the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a widely used method for the synthesis of aryl-substituted alkynes. rsc.org

Negishi Reaction: This reaction couples the aryl chloride with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgnih.gov The use of organozinc reagents offers the advantage of high functional group tolerance. nih.gov

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the chlorinated position.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck | Alkene | Pd catalyst, base | Aryl-substituted alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-substituted alkyne |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Biaryl or alkyl-aryl |

Interplay of Cyclopropyl and Haloaryl Reactivity: Electronic and Steric Influences

The reactivity of this compound is a delicate balance of the electronic and steric effects of its two key functional groups. The electron-donating nature of the cyclopropyl ring can influence the reactivity of the C-Cl bond, potentially affecting the rates of both nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions. Conversely, the electron-withdrawing inductive effect of the chlorine atom can impact the stability of intermediates formed during reactions involving the cyclopropane ring. acs.org

Sterically, the ortho-relationship of the two substituents creates a crowded environment that can hinder attack at the C-Cl bond and the adjacent positions on the aromatic ring. This steric hindrance can influence the regioselectivity of electrophilic aromatic substitution and may require the use of less bulky reagents or more forcing reaction conditions for cross-coupling reactions.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies are crucial for a comprehensive understanding of the reaction mechanisms of this compound. researchgate.net For instance, kinetic studies of cross-coupling reactions can elucidate the rate-determining step, whether it be oxidative addition, transmetalation, or reductive elimination, and how the electronic and steric properties of the cyclopropyl group influence these steps. acs.org

Thermodynamic data, such as reaction enthalpies and activation energies, provide insight into the feasibility of different reaction pathways. researchgate.net For example, comparing the thermodynamics of ring-opening reactions of the cyclopropane versus substitution at the aromatic ring can predict which pathway is favored under specific conditions. rsc.org Such studies are essential for optimizing reaction conditions to achieve desired products with high selectivity and yield.

Advanced Characterization and Theoretical Insights into 1 Chloro 2 Cyclopropylbenzene

Computational Chemistry for Structural and Electronic Properties

Theoretical calculations are indispensable for elucidating the nuanced properties of 1-chloro-2-cyclopropylbenzene, particularly the interplay between its two substituent groups.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Energetics

Computational studies on arylcyclopropanes, such as the parent compound cyclopropylbenzene (B146485), consistently show the existence of two primary conformers: the bisected and the perpendicular. researchgate.netunl.pt In the bisected conformation, the plane of the cyclopropyl (B3062369) ring is orthogonal to the plane of the phenyl ring, which allows for maximum electronic interaction. unl.pt In the perpendicular conformation, the benzylic hydrogen is orthogonal to the aromatic ring, leading to minimal overlap. unl.pt

Density Functional Theory (DFT) calculations, particularly at the B3LYP and MP2 levels, have been employed to determine the relative stabilities of these conformers for cyclopropylbenzene. researchgate.netarkat-usa.org These studies have found that the bisected form is the global minimum on the potential energy surface, being more stable than the perpendicular form. researchgate.netarkat-usa.org For cyclopropylbenzene, the energy difference is calculated to be between 157 and 985 cal/mol depending on the basis set used. researchgate.net The rotation between these forms has a low energy barrier, suggesting that the cyclopropyl group can rotate freely at room temperature, though with a preference for the bisected conformation. unl.pt

For substituted arylcyclopropanes like this compound, the principles remain the same, though the presence of the ortho-chloro substituent will influence the precise rotational barrier and the exact energy difference between the conformers. Studies on the related 2,2-dichlorocyclopropylbenzene have also utilized theoretical calculations to determine its molecular structure and conformation. colgate.eduacs.org

Table 1: Calculated Conformational Energy Differences for Cyclopropylbenzene

| Computational Method | Basis Set | Conformer | Relative Energy (cal/mol) | Reference |

|---|---|---|---|---|

| MP2 | 6-311G(d) | Bisected | 0 | researchgate.net |

| Perpendicular | 245 | researchgate.net | ||

| MP2 | 6-31G(d) | Bisected | 0 | researchgate.net |

| Perpendicular | 157 | researchgate.net | ||

| B3LYP | 6-311G(d) | Bisected | 0 | researchgate.net |

| Perpendicular | 660 | researchgate.net | ||

| B3LYP | 6-31G(d) | Bisected | 0 | researchgate.net |

| Perpendicular | 985 | researchgate.net |

Ab Initio Calculations for Electronic Structure and Reactivity Prediction

Ab initio molecular orbital calculations provide fundamental insights into the electronic properties of molecules, which are crucial for predicting their reactivity. wur.nl For arylcyclopropanes, these calculations help to understand how the cyclopropyl group, acting as an electron-donating group, influences the electron density of the aromatic ring. unl.pt This electron donation occurs through conjugation between the cyclopropyl orbitals and the phenyl π-system. unl.pt

These computational methods are also used to predict sites of metabolism. unl.pt For instance, ab initio calculations can be used to model hydrogen atom abstraction or electron transfer mechanisms, which are relevant in the cytochrome P450-mediated metabolism of arylcyclopropanes. unl.ptwur.nl The introduction of a cyclopropyl group can lower the oxidation potential of the aromatic ring, favoring an electron transfer mechanism. unl.pt In the case of this compound, computational models would be essential to predict how the interplay between the electron-donating cyclopropyl group and the electron-withdrawing, ortho-directing chloro group affects its metabolic profile.

Analysis of Conjugative Interactions between Cyclopropyl and Phenyl Moieties (e.g., Walsh Orbitals)

The unique electronic properties of the cyclopropyl group are explained by the Walsh orbital model, which describes its bonding in terms of sp² hybridized carbons and a basis set of p orbitals. unl.ptresearchgate.net This model accounts for the high p-character of the C-C bonds within the ring, allowing the cyclopropyl group to conjugate effectively with adjacent π-systems. unl.pt

In arylcyclopropanes, this conjugation is conformation-dependent. The bisected conformation is favored because it allows for the optimal overlap between the frontier Walsh-type orbitals of the cyclopropyl group and the p-orbitals of the phenyl ring. unl.ptepfl.ch This interaction leads to a stabilization of the molecule, calculated to be around 1.9 kcal/mol from calorimetric studies of phenylcyclopropane. unl.pt This conjugative effect results in a lengthening of the vicinal C-C bonds and a shortening of the distal C-C bond of the cyclopropane (B1198618) ring. unl.pt The presence of the chlorine atom in this compound modifies the electronic landscape of the phenyl ring, but the fundamental principles of this conjugative interaction with the cyclopropyl group remain the primary determinant of its conformational preference.

Spectroscopic Investigations of Molecular Conformation and Dynamics

Spectroscopy provides experimental evidence to validate and complement the insights gained from computational chemistry.

Vibrational Spectroscopy (Infrared and Raman) for Mode Assignment and Conformational Analysis

IR spectroscopy measures vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter its polarizability. edinst.com For a molecule like this compound, specific vibrational modes, such as the C-H stretches of the cyclopropyl ring or the ring-breathing modes of the phenyl group, would be expected to shift in frequency and intensity between the two conformers. By comparing experimental spectra with frequencies calculated using DFT methods, specific bands can be assigned to particular vibrational modes of a specific conformer. researchgate.net This synergy between experimental and theoretical spectroscopy allows for a detailed conformational analysis.

Table 2: General Principles of Vibrational Spectroscopy for Conformational Analysis

| Spectroscopic Feature | Origin | Application to Conformational Analysis |

|---|---|---|

| Band Frequencies | Vibrational energies of specific bonds and functional groups. uni-siegen.de | Shifts in frequency can indicate changes in bond strength or coupling between vibrational modes, which differ between conformers. americanpharmaceuticalreview.com |

| Band Intensities | Changes in dipole moment (IR) or polarizability (Raman). uni-siegen.de | Relative intensities can vary significantly between conformers due to differences in molecular symmetry and electronic distribution. |

| Number of Bands | The number of active vibrational modes (3N-6 for non-linear molecules). uni-siegen.de | Different conformers may have different symmetries, leading to different selection rules and thus a different number of observable bands in IR and Raman spectra. americanpharmaceuticalreview.com |

Electronic Spectroscopy (UV-Vis, Resonance-Enhanced Multi-Photon Ionization (REMPI)) for Electronic Transitions and Conformer Identification

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. rsc.orgmsu.edu Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light that promotes electrons from occupied orbitals (like π orbitals) to unoccupied orbitals (like π* orbitals). libretexts.org The conjugation between the cyclopropyl ring and the phenyl ring in this compound creates a chromophore that absorbs in the UV region. unl.pt

The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation. msu.edu Because the bisected conformer allows for greater electronic conjugation than the perpendicular conformer, it is expected to have a different absorption spectrum. unl.pt Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can predict the electronic transitions and UV-Vis spectra for each conformer, which can then be compared to experimental data. researchgate.net

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique that is particularly well-suited for identifying and studying different conformers in the gas phase. acs.org By tuning the laser to a specific electronic transition of one conformer, that conformer can be selectively ionized and detected. This allows for the individual spectra of different conformers to be recorded, providing unambiguous experimental evidence for their existence and electronic structure. acs.org

Table 3: Common Electronic Transitions in Arylcyclopropanes

| Transition Type | Description | Expected Spectral Region |

|---|---|---|

| π → π* | An electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org | UV region (typically 200-400 nm). The exact wavelength is sensitive to the extent of conjugation. msu.edulibretexts.org |

| n → π* | An electron from a non-bonding orbital (e.g., on the chlorine atom) is promoted to a π* antibonding orbital. rsc.org | Can occur in the UV-Vis region, often at longer wavelengths than the main π → π* transition. |

Nuclear Magnetic Resonance (NMR) Studies for Chemical Environments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each hydrogen and carbon atom. The molecular asymmetry and the electronic effects of the chloro and cyclopropyl substituents result in a distinct and complex NMR spectrum.

In ¹H NMR, the spectrum can be divided into two regions: the aromatic region and the aliphatic region. The four protons on the benzene (B151609) ring are chemically non-equivalent and typically appear as a complex multiplet pattern in the downfield region (approximately 7.0-7.4 ppm). The ortho-chloro group exerts a deshielding effect, influencing the chemical shifts of the adjacent protons.

The cyclopropyl group gives rise to a set of signals in the upfield, aliphatic region. Based on data for the parent cyclopropylbenzene, the methine proton (CH) is expected between 1.8-1.9 ppm, while the two sets of methylene (B1212753) protons (CH₂) are expected at approximately 0.6-1.0 ppm. chemicalbook.com The methine proton signal is typically a multiplet due to coupling with the adjacent methylene protons. The four methylene protons are diastereotopic due to the chiral center created by the substituted ring, leading to complex splitting patterns.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (4H) | ~7.0 - 7.4 | Multiplet (m) | Complex pattern due to ortho- and meta-couplings. |

| Cyclopropyl Methine (1H) | ~1.8 - 1.9 | Multiplet (m) | Coupled to four diastereotopic methylene protons. |

| Cyclopropyl Methylene (4H) | ~0.6 - 1.0 | Multiplets (m) | Two sets of non-equivalent protons, resulting in complex signals. |

In ¹³C NMR spectroscopy, distinct signals are observed for the aromatic and cyclopropyl carbons. Research on structurally related p-substituted (cis- and trans-2-chlorocyclopropyl)benzenes provides significant insight into the electronic effects at play. oup.comoup.com In these systems, the substituent-induced chemical shifts (SCS) for the cyclopropyl carbons are influenced by both inductive and resonance effects. oup.com It was found that the presence of a chlorine atom on the cyclopropyl ring reduces the polarization of the C-1–C-2 bond, resulting in a smaller range of substituent-induced shifts compared to unsubstituted cyclopropylbenzenes. oup.com

For this compound, one would expect six unique signals for the benzene ring and three for the cyclopropyl group. The carbon bearing the chlorine atom (C-Cl) will be significantly deshielded. The carbon attached to the cyclopropyl group (C-C₃H₅) will also be influenced by the substituent. The cyclopropyl carbons themselves (one methine, two methylene) will have characteristic upfield shifts. Studies on related compounds show that the conformation between the benzene and cyclopropane rings plays a crucial role in determining the final chemical shifts. oup.comacs.org

| Finding from Related Compounds | Implication for this compound | Reference |

|---|---|---|

| Substituent Induced Chemical Shifts (SCS) are controlled by polar and resonance effects. | The chemical shifts of the cyclopropyl carbons are sensitive to the electronic environment. | oup.comoup.com |

| A chlorine atom on the cyclopropyl ring decreases the polarization of the adjacent C-C bond. | The electronic communication between the phenyl ring and the cyclopropyl ring is altered by the chloro-substituent. | oup.com |

| Electron-withdrawing groups on the phenyl ring cause a downfield shift in cyclopropyl carbon signals. | The chloro group on the benzene ring will influence the electronic shielding of the cyclopropyl carbons. | oup.com |

Mechanistic Elucidation via Isotope Effects in Reaction Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the extent to which an isotopic substitution at a specific atomic position alters the rate of a chemical reaction. wikipedia.org This change in rate occurs because the mass of an atom affects the vibrational frequency of its bonds; heavier isotopes have lower zero-point energies, which can lead to a higher activation energy for bond cleavage. wikipedia.orgrsc.org The study of KIEs can provide critical information about the rate-determining step and the structure of the transition state in reactions involving this compound. numberanalytics.comnih.gov

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu For example, in a hypothetical reaction where a C-H bond on the cyclopropyl ring of this compound is cleaved, substituting the hydrogen with deuterium (B1214612) (D) would result in a significantly slower reaction rate (a kH/kD > 1) if this bond cleavage is rate-limiting.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or -breaking in the rate-determining step. wikipedia.orgprinceton.edu These effects are typically smaller than primary KIEs but provide valuable information about changes in hybridization or the steric environment of the transition state. For instance, a reaction proceeding via a transition state with a change in coordination number at a cyclopropyl carbon could be probed by deuterating a non-reacting C-H bond at that position.

While specific KIE studies on this compound are not extensively documented, the principles are widely applied to related systems. For example, KIEs have been analyzed in the pyrolysis of cyclopropane to understand the diradical mechanism of its isomerization. aip.orgosti.gov Similarly, KIEs are used to probe the mechanism of neighboring group participation in the formation of cyclopropane rings. acs.org For this compound, KIE studies could distinguish between different potential pathways in reactions such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the opening of the strained cyclopropyl ring.

| Type of KIE | Description | Typical kH/kD Value | Mechanistic Insight |

|---|---|---|---|

| Primary | Isotopically labeled bond is broken/formed in the rate-determining step. | 2 - 8 | Confirms which bonds are cleaved in the slowest step of the reaction. |

| Secondary (α) | Isotope is on a carbon adjacent to the reacting center. | 0.9 - 1.2 | Indicates a change in hybridization (e.g., sp³ to sp²). |

| Secondary (β) | Isotope is two bonds away from the reacting center. | ~1.1 | Often related to hyperconjugation effects stabilizing a transition state. |

| Inverse | The heavier isotope reacts faster. | < 1 | Often occurs when a bond becomes stiffer or more constrained in the transition state. |

Role As a Core Organic Building Block in Advanced Synthesis

Precursor for the Synthesis of Diverse Functionalized Cyclopropylbenzene (B146485) Derivatives

The chemical structure of 1-chloro-2-cyclopropylbenzene offers two primary sites for functionalization: the chlorine-substituted aromatic ring and the cyclopropyl (B3062369) moiety. The chlorine atom can be readily displaced or participate in various cross-coupling reactions, while the cyclopropyl group can influence the reactivity of the benzene (B151609) ring and can itself undergo ring-opening reactions under specific conditions. This reactivity profile allows for the synthesis of a wide array of functionalized cyclopropylbenzene derivatives.

The chlorine atom on the benzene ring is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. More commonly, the chloro-substituent serves as a handle for transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the introduction of a vast range of substituents, including alkyl, aryl, heteroaryl, amino, and alkynyl groups, at the chlorinated position. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, starting from aryl halides like this compound. unl.ptnih.gov

Furthermore, the cyclopropyl group can direct electrophilic aromatic substitution to specific positions on the benzene ring. The unique electronic properties of the cyclopropyl group, which can stabilize an adjacent positive charge, influence the regioselectivity of these reactions. unl.pt Additionally, derivatization can occur on the cyclopropyl ring itself or through reactions that involve the entire cyclopropylbenzene scaffold.

A variety of functionalized derivatives have been synthesized, highlighting the versatility of chloro-cyclopropylbenzene precursors. These derivatives are often explored for their potential applications in medicinal chemistry and materials science. cymitquimica.comsmolecule.com

Table 1: Examples of Functionalized Cyclopropylbenzene Derivatives

| Derivative Name | Molecular Formula | Precursor Type | Potential Application Area | Reference(s) |

|---|---|---|---|---|

| 4-Bromo-1-chloro-2-cyclopropylbenzene | C₉H₈BrCl | Chloro-cyclopropylbenzene | Medicinal Chemistry, Material Science | cymitquimica.com |

| 4-Chloro-1-N-cyclopropylbenzene-1,2-diamine | C₉H₁₁ClN₂ | Chloro-diaminobenzene and cyclopropylamine | Medicinal Chemistry (Anticancer, Antimicrobial) | smolecule.com |

| 1-Chloro-4-(β-D-glucopyranos-1-yl)-2-(4-cyclopentyloxybenzyl)-benzene | C₃₀H₃₅ClO₆ | Chloro-benzyl-benzene derivative | Pharmaceuticals (SGLT2 inhibitors) | google.com |

| (±)-1-Chloro-4-((trans)-2-(trifluoromethyl)cyclopropyl)benzene | C₁₀H₈ClF₃ | Chloro-cyclopropylbenzene derivative | Agrochemicals, Pharmaceuticals | googleapis.com |

| 1-Aryl-1-trifluoromethylcyclopropanes | Varies | Arylcyclopropane carboxylic acid | Pharmaceuticals (Calcium channel blockers) | googleapis.com |

Intermediate in the Construction of Complex Molecular Architectures and Scaffolds

The utility of this compound and its close analogs extends to their role as key intermediates in the multi-step synthesis of complex molecular architectures. In this context, the cyclopropylbenzene moiety is incorporated into a larger molecular framework, often providing specific steric and electronic properties to the final molecule. This is particularly evident in the pharmaceutical industry, where the unique topology of the cyclopropyl group is used to explore chemical space and optimize drug-target interactions. unl.ptresearchgate.net

A prominent example is the synthesis of glucopyranosyl-substituted phenyl derivatives, which are investigated as inhibitors of the sodium-dependent glucose cotransporter SGLT2 for the treatment of diabetes. google.comgoogle.comepo.org In the synthesis of these complex molecules, a functionalized cyclopropyl-benzyl moiety often serves as a central scaffold. For instance, a compound like 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene is built up through a sequence of reactions where the cyclopropyl-benzyl portion is constructed and then coupled with the glucopyranosyl unit. google.com The initial presence of a halogen, such as chlorine, on the benzene ring is crucial for the coupling reactions that assemble the core structure of these therapeutic agents.

The synthesis of these molecules often involves a Friedel-Crafts acylation or a related reaction to connect the two aromatic rings, followed by further modifications to introduce the desired functional groups and the sugar moiety. google.com The cyclopropyl group in these structures is often introduced to enhance metabolic stability or to provide a specific conformational rigidity that can lead to improved potency and a better pharmacokinetic profile. unl.pt

Application in the Generation of Chemical Libraries for Research Purposes

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology for the high-throughput screening of biological activity. The structural attributes of this compound make it an attractive scaffold for the generation of such libraries. Its capacity for diversification at two distinct points—the chloro-substituted carbon and the aromatic ring—allows for the creation of a multitude of analogs from a single core structure.

Commercial suppliers of chemical building blocks offer extensive libraries of compounds based on the cyclopropylbenzene scaffold. molport.com For example, libraries containing hundreds of cyclopropylbenzene analogues are available for use in screening and synthetic programs. molport.com These libraries are constructed using various synthetic methodologies, including the cross-coupling reactions mentioned earlier, to introduce a wide range of functional groups and structural motifs.

The rationale for using this compound as a library scaffold is based on the desirable properties that the cyclopropyl-aryl motif can confer upon a molecule. The cyclopropyl group is a bioisostere for other chemical groups and can introduce conformational constraints, which can be beneficial for binding to biological targets. researchgate.net By creating a library of compounds around this core, researchers can systematically explore the structure-activity relationships (SAR) of a particular class of molecules, accelerating the process of identifying lead compounds for drug development or new functional materials. smolecule.com

Contribution to the Design and Synthesis of Novel Functional Materials

The unique electronic and physical properties of arylcyclopropanes, including this compound, make them interesting candidates for the development of novel functional materials. cymitquimica.comsmolecule.com The strained three-membered ring of the cyclopropyl group can interact with adjacent π-systems, such as the benzene ring, leading to electronic properties that differ from those of simple alkylbenzenes. unl.pt These properties can be harnessed in the design of materials with specific optical, electronic, or mechanical characteristics.

While the direct application of this compound in materials science is an emerging area, its potential is rooted in the known reactivity of its constituent parts. The chloro-substituent allows for the incorporation of the cyclopropylbenzene unit into polymeric structures through polymerization reactions that proceed via cross-coupling mechanisms. This could lead to the development of new polymers with tailored properties.

Furthermore, the cyclopropyl group itself can be a reactive handle. Ring-opening reactions of the cyclopropane (B1198618) ring can be initiated under certain conditions, such as with acid or through photochemistry, leading to the formation of new structures that could be used to create cross-linked materials or to modify the properties of surfaces. The inherent strain in the cyclopropyl ring makes it a latent source of reactivity that can be exploited in the synthesis of materials. The combination of the stable aromatic platform with the reactive cyclopropyl and chloro groups provides a versatile template for the design and synthesis of new functional materials for a variety of applications.

Future Prospects and Research Frontiers for 1 Chloro 2 Cyclopropylbenzene Chemistry

Development of Highly Selective Catalytic Systems for Functionalization

The selective functionalization of C–H bonds in 1-chloro-2-cyclopropylbenzene is a key area for future research, offering the potential to synthesize a diverse range of novel derivatives. The primary challenge lies in achieving high selectivity for either the aromatic or the cyclopropyl (B3062369) C–H bonds, as well as regioselectivity within the aromatic ring.

Transition metal catalysis, particularly with palladium and rhodium, has shown significant promise in the C–H functionalization of related aryl and cyclopropyl systems. nih.govnih.gov For this compound, future research will likely focus on the design of catalytic systems that can differentiate between the various C–H bonds. This can be achieved through the development of specialized ligands that can direct the metal catalyst to a specific position. Chelation-assisted C–H activation, where a directing group on the substrate coordinates to the metal center, could be a powerful strategy to control regioselectivity. nih.gov

The development of catalysts for the enantioselective functionalization of the cyclopropyl C–H bonds is another exciting frontier. Chiral rhodium catalysts have been successfully employed for the enantioselective silylation of cyclopropyl C–H bonds in other molecules, suggesting that similar strategies could be applied to this compound to generate chiral building blocks. nih.gov

High-throughput experimentation (HTE) will be a crucial tool in accelerating the discovery of optimal catalytic systems. HTE allows for the rapid screening of large libraries of catalysts, ligands, and reaction conditions, significantly reducing the time and resources required for catalyst development. nih.govsigmaaldrich.com Automated systems can perform thousands of reactions in parallel, with advanced analytical techniques like mass spectrometry providing rapid readouts of reaction outcomes. nih.gov

Table 1: Potential Catalytic Systems for Selective Functionalization of Aryl Cyclopropanes

| Catalyst System | Target Bond | Potential Functionalization | Key Advantages |

| Palladium(II) with directing group | Aromatic C-H (ortho to directing group) | Arylation, Alkylation, Acetoxylation | High regioselectivity, good functional group tolerance |

| Rhodium(I) with chiral phosphine (B1218219) ligands | Cyclopropyl C-H | Asymmetric silylation, borylation | Access to chiral cyclopropane (B1198618) derivatives |

| Rhodium(III) with oxidizing agent | Aromatic C-H | Annulation with alkynes | Formation of polycyclic aromatic compounds |

This table presents potential catalytic systems for aryl cyclopropanes based on existing literature. Specific applications to this compound require further investigation.

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer alternative, often milder, pathways for the functionalization of this compound, avoiding the need for high temperatures and strong reagents.

Photochemical Transformations: Photoredox catalysis has emerged as a powerful tool for organic synthesis. researchgate.netchemrxiv.org In the context of this compound, visible-light-mediated photoredox catalysis could enable a variety of transformations. For instance, the generation of radical intermediates from the aryl chloride or the cyclopropane ring could lead to novel C–C and C-heteroatom bond formations. The ring-opening of aryl cyclopropanes via photoredox-catalyzed single-electron transfer to form a radical cation has been demonstrated, which can then undergo nucleophilic attack to yield 1,3-difunctionalized products. researchgate.net This strategy could be applied to this compound to synthesize a range of functionalized open-chain compounds.

Furthermore, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes have been developed to construct cyclopentane (B165970) rings. nih.gov While this would require prior modification of this compound to introduce a ketone functionality, it highlights the potential of photochemical methods in building molecular complexity.

Electrochemical Transformations: Electro-organic synthesis provides a green and efficient alternative for chemical transformations. The direct electrochemical oxidation or reduction of this compound at an electrode surface could generate reactive intermediates, such as radical ions or carbanions/carbocations, which can then react with suitable partners. For example, the electrochemical oxidation of aryl cyclopropanes can lead to C-C bond cleavage and subsequent 1,3-difunctionalization. nih.gov This approach could be explored for this compound to introduce functionalities like fluorine or oxygen atoms across the opened cyclopropane ring.

Electrochemical methods can also be used for cross-coupling reactions. While not yet demonstrated for this compound specifically, electrochemical Suzuki-Miyaura-type couplings have been developed for other aryl halides, suggesting a potential avenue for future research.

Integration into Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. rsc.orgrsc.org The integration of this compound chemistry into continuous flow systems is a promising area for future development, particularly for catalytic and photochemical reactions.

For catalytic C–H functionalization reactions, continuous flow reactors can enable the use of immobilized catalysts, simplifying product purification and catalyst recycling. Packed-bed reactors, where a solid-supported catalyst is packed into a column, are well-suited for this purpose. rsc.org This approach would be particularly beneficial for expensive noble metal catalysts like palladium and rhodium.

Photochemical reactions are also highly amenable to continuous flow processing. The Lambert-Beer law often limits the scalability of photochemical reactions in batch due to the attenuation of light. In a microreactor, the short path length allows for efficient and uniform irradiation of the reaction mixture, leading to higher yields and shorter reaction times. rsc.org The synthesis of cyclopropane derivatives using photochemical methods in continuous flow has been reported, demonstrating the feasibility of this approach. rsc.org

The development of multi-step continuous flow systems could allow for the synthesis and subsequent functionalization of this compound in a single, uninterrupted process. This would streamline the synthesis of complex derivatives and reduce waste generation.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Cyclopropane Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often challenging, requires larger reactors | Readily scalable by extending operation time or numbering-up reactors |

| Safety | Handling of hazardous reagents and intermediates in large quantities | Small reaction volumes enhance safety, better control over exotherms |

| Heat & Mass Transfer | Can be inefficient, leading to side reactions | Excellent heat and mass transfer due to high surface-area-to-volume ratio |

| Reaction Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Photochemistry | Limited by light penetration | Efficient and uniform irradiation in microreactors |

Advanced Computational Design of Novel Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, predicting reactivity, and designing novel catalysts and molecules. beilstein-journals.orgmdpi.com For this compound, computational studies can provide valuable insights into its electronic structure and reactivity, guiding experimental efforts.

DFT calculations can be used to determine the bond dissociation energies (BDEs) of the various C–H and C–Cl bonds in this compound. beilstein-journals.orgnih.govugm.ac.id This information is crucial for predicting the selectivity of C–H functionalization reactions, as the bond with the lowest BDE is typically the most reactive. Understanding the relative BDEs of the aromatic versus cyclopropyl C–H bonds will be key to designing selective catalytic systems.

Furthermore, computational modeling can be employed to elucidate the mechanisms of potential catalytic, photochemical, and electrochemical reactions. By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable routes and the key factors that control selectivity. mdpi.com This knowledge can then be used to optimize reaction conditions and design more efficient catalysts.

In silico design of novel derivatives of this compound with desired properties is another exciting frontier. By computationally screening virtual libraries of compounds, it is possible to identify candidates with specific electronic, steric, or biological properties before embarking on their synthesis. Machine learning algorithms, trained on existing experimental and computational data, can further accelerate the discovery of new catalysts and molecules with enhanced performance. mdpi.com

Table 3: Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of Bond Dissociation Energies (BDEs) | Prediction of C-H bond reactivity and selectivity |

| DFT | Reaction Mechanism Elucidation | Understanding of transition states and reaction pathways |

| Quantitative Structure-Activity Relationship (QSAR) | In silico screening of derivatives | Prediction of biological activity or material properties |

| Machine Learning | Catalyst discovery and optimization | Identification of optimal catalyst structures and reaction conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.